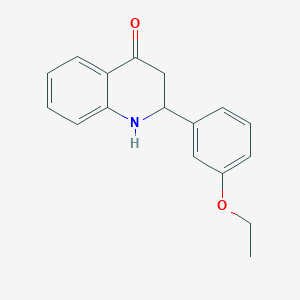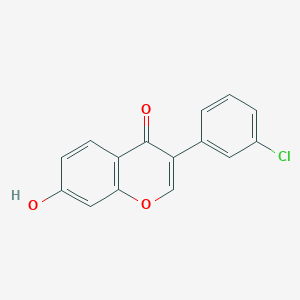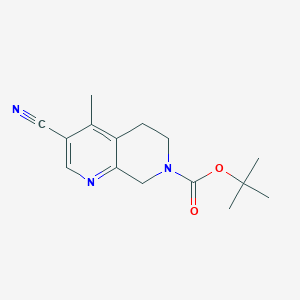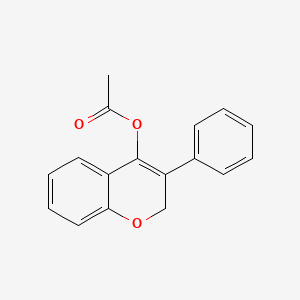
2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones. This compound is characterized by a quinoline core structure with an ethoxyphenyl substituent at the second position. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethoxybenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to yield the desired quinolinone. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl, aryl, or acyl groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinolin-4(1H)-one: Lacks the ethoxy group, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.
2-(3-Hydroxyphenyl)-2,3-dihydroquinolin-4(1H)-one:
Uniqueness
2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature may confer specific advantages in certain applications, such as enhanced biological activity or improved pharmacokinetic properties.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C17H17NO2/c1-2-20-13-7-5-6-12(10-13)16-11-17(19)14-8-3-4-9-15(14)18-16/h3-10,16,18H,2,11H2,1H3 |
InChI Key |
VRBDIXPAUOYDHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)








![Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-](/img/structure/B11849402.png)

![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate](/img/structure/B11849408.png)

